molecular formula C8H14Br2 B2603989 1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane CAS No. 2138112-58-8

1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane

Cat. No.: B2603989
CAS No.: 2138112-58-8
M. Wt: 270.008
InChI Key: MRQZQRJKPGXDIX-UHFFFAOYSA-N
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Description

1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane is an organic compound characterized by the presence of two bromomethyl groups attached to a cyclobutane ring. This compound is of interest due to its potential applications in various fields, including synthetic chemistry and materials science. Its unique structure imparts specific reactivity patterns that make it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane typically involves the bromination of 3,3-dimethylcyclobutene. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this process include bromine and a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases like potassium tert-butoxide in non-polar solvents such as toluene.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products:

Scientific Research Applications

1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The bromomethyl groups act as leaving groups in substitution reactions, facilitating the formation of new bonds. The cyclobutane ring provides a strained structure that can undergo ring-opening reactions under specific conditions, leading to the formation of reactive intermediates .

Comparison with Similar Compounds

Uniqueness: 1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane is unique due to its combination of a cyclobutane ring and bromomethyl groups, which imparts specific reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and materials science .

Properties

IUPAC Name

1,1-bis(bromomethyl)-3,3-dimethylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Br2/c1-7(2)3-8(4-7,5-9)6-10/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQZQRJKPGXDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(CBr)CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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